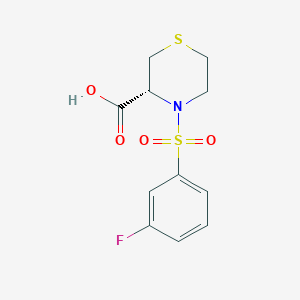
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a fluorobenzene sulfonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiomorpholine ring, followed by the introduction of the fluorobenzene sulfonyl group and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzene ring or the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzene ring or the thiomorpholine ring.
Applications De Recherche Scientifique
(3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzene sulfonyl group may play a key role in binding to these targets, while the thiomorpholine ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiomorpholine derivatives and fluorobenzene sulfonyl compounds. Examples include:
- Thiomorpholine-3-carboxylic acid
- 4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine
- 3-Fluorobenzene-1-sulfonyl derivatives
Uniqueness
What sets (3R)-4-(3-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry. The presence of the fluorobenzene sulfonyl group provides unique reactivity and binding properties, while the thiomorpholine ring offers structural stability and versatility in chemical reactions.
This detailed overview highlights the significance and potential of this compound in various fields of scientific research
Propriétés
Numéro CAS |
821800-12-8 |
|---|---|
Formule moléculaire |
C11H12FNO4S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(3R)-4-(3-fluorophenyl)sulfonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S2/c12-8-2-1-3-9(6-8)19(16,17)13-4-5-18-7-10(13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
INXFAIUIZBDFES-JTQLQIEISA-N |
SMILES isomérique |
C1CSC[C@H](N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O |
SMILES canonique |
C1CSCC(N1S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


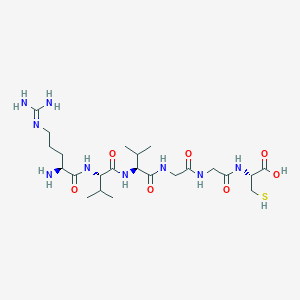
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
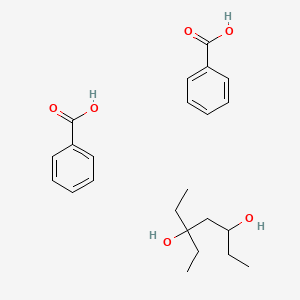
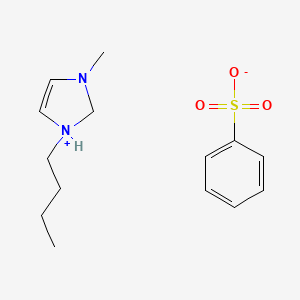
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
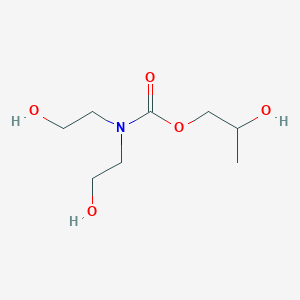
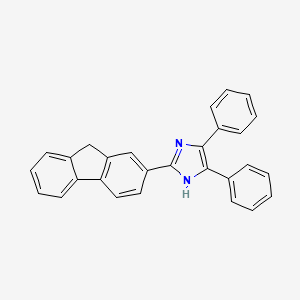
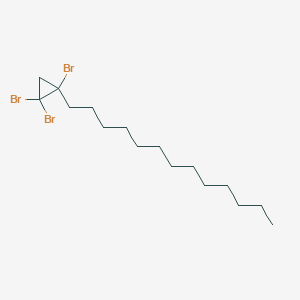
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)
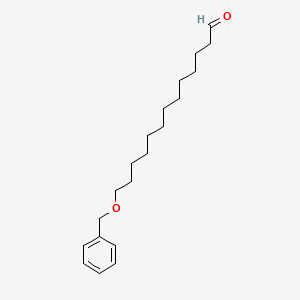
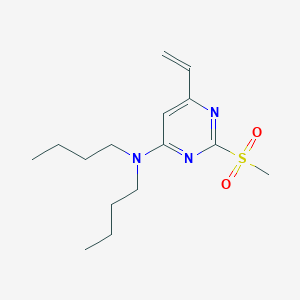
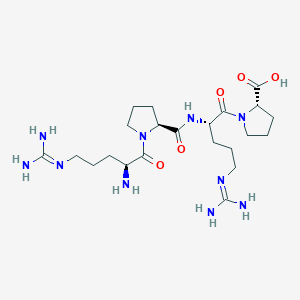
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
